3,5-Diamino-4-methylbenzonitrile CAS number and properties
3,5-Diamino-4-methylbenzonitrile CAS number and properties
CAS Number: 168770-41-0
This technical guide provides a comprehensive overview of 3,5-Diamino-4-methylbenzonitrile, a specialized aromatic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Due to the limited publicly available data for this specific molecule, this guide combines known properties with general characteristics of diaminobenzonitrile derivatives to offer a foundational understanding.
Chemical and Physical Properties
Quantitative data for 3,5-Diamino-4-methylbenzonitrile is not extensively documented in publicly accessible literature. The following table summarizes the available and computed properties. For context, properties of the related, well-characterized compound 3,4-Diaminobenzonitrile are included for comparison.
| Property | 3,5-Diamino-4-methylbenzonitrile | 3,4-Diaminobenzonitrile (for comparison) |
| CAS Number | 168770-41-0 | 17626-40-3 |
| Molecular Formula | C₈H₉N₃ | C₇H₇N₃ |
| Molecular Weight | 147.18 g/mol | 133.15 g/mol |
| IUPAC Name | 3,5-diamino-4-methylbenzonitrile | 3,4-diaminobenzonitrile |
| Melting Point | Data not available | 144-148 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Appearance | Data not available | Solid |
Synthesis and Experimental Protocols
Disclaimer: The following protocol is a theoretical and generalized procedure. It has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Proposed Synthesis of 3,5-Diamino-4-methylbenzonitrile
Step 1: Dinitration of 4-methylbenzonitrile
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 4-methylbenzonitrile in a mixture of concentrated sulfuric and nitric acid.
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Nitration: Slowly add fuming nitric acid to the solution while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 4-methyl-3,5-dinitrobenzonitrile can be purified by column chromatography.
Step 2: Reduction of 4-methyl-3,5-dinitrobenzonitrile
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Reaction Setup: Dissolve the dinitro compound in a suitable solvent such as ethanol or methanol in a flask.
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Reduction: Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Reaction Monitoring: Monitor the reduction by TLC.
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Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
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Purification: Wash and dry the organic layer as described previously. The final product, 3,5-Diamino-4-methylbenzonitrile, can be purified by recrystallization or column chromatography.
Applications in Drug Development and Biological Activity
While specific biological activities of 3,5-Diamino-4-methylbenzonitrile have not been reported, the benzonitrile moiety is a recognized pharmacophore present in numerous approved pharmaceuticals.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, which is crucial for drug-receptor interactions.
Derivatives of diaminobenzonitriles are of interest in medicinal chemistry. For instance, various benzonitrile derivatives have been investigated for their antimicrobial and antifungal activities.[2] Additionally, amino-acetonitrile derivatives have been identified as a novel class of anthelmintic compounds. While these findings are not directly attributable to 3,5-Diamino-4-methylbenzonitrile, they highlight the potential of the broader chemical class in drug discovery. The presence of two amino groups and a nitrile function on a benzene ring makes this compound a versatile scaffold for combinatorial chemistry and the generation of compound libraries for screening against various therapeutic targets.
Safety and Handling
Specific toxicology data for 3,5-Diamino-4-methylbenzonitrile is not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For related diaminobenzonitriles, hazards include acute oral toxicity and skin, eye, and respiratory irritation.
Conclusion
3,5-Diamino-4-methylbenzonitrile is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, its structural features suggest it could serve as a valuable building block for the synthesis of more complex molecules, including novel drug candidates. Further research is warranted to fully characterize its physical, chemical, and biological properties.
